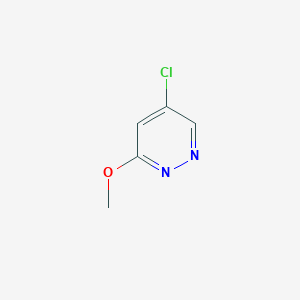

5-Chloro-3-methoxypyridazine

Description

Properties

IUPAC Name |

5-chloro-3-methoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-2-4(6)3-7-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIYESDKJZUEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=CC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

-

Chlorinating Agent : Cl₂ in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃).

-

Solvent : Dichloromethane or carbon tetrachloride for non-polar environments.

-

Temperature : 0–25°C to minimize side reactions.

This method mirrors vapor-phase chlorination techniques described in patents for trifluoromethylpyridine derivatives, where chlorine gas reacts with aromatic substrates in the presence of activated carbon or metal chloride catalysts. Adapting this to pyridazines would require optimizing catalyst selection (e.g., ZnCl₂ or CuCl₂) to enhance regioselectivity.

Nucleophilic Substitution for Methoxy Group Introduction

An alternative strategy involves introducing the methoxy group via nucleophilic aromatic substitution (SNAr). Starting with 5-chloropyridazine derivatives containing a leaving group (e.g., Cl or NO₂) at position 3, methoxylation can be achieved using sodium methoxide (NaOMe) or methanol under basic conditions.

Example Pathway:

-

Synthesis of 3-Nitro-5-chloropyridazine : Nitration of 5-chloropyridazine using HNO₃/H₂SO₄.

-

Reduction to 3-Amino-5-chloropyridazine : Catalytic hydrogenation (H₂/Pd-C) or Sn/HCl.

-

Diazotization and Methoxylation : Treatment with NaNO₂/HCl to form a diazonium salt, followed by reaction with methanol/Cu⁺ catalysts.

This approach leverages diazonium chemistry, as seen in the preparation of 5-chloro-2,3-difluoropyridine, where diazotization facilitates halogen displacement. Yields depend on the stability of intermediates and the efficiency of the SNAr step.

Catalytic Vapor-Phase Chlorination

Building on patent EP0078410A2, vapor-phase chlorination offers a scalable industrial method. While originally designed for trifluoromethylpyridines, this technique could be adapted for pyridazines:

Process Overview:

-

Reactants : 3-Methoxypyridazine and Cl₂ gas.

-

Catalyst : Activated carbon or metal chlorides (e.g., FeCl₃, ZnCl₂).

-

Conditions : 200–300°C under atmospheric pressure in a fluidized-bed reactor.

The gaseous products are condensed and purified via distillation. This method minimizes by-products and enables catalyst recycling, critical for cost-effective production.

Multi-Step Synthesis from Pyridazine Derivatives

A modular synthesis could involve constructing the pyridazine ring with pre-installed substituents. For instance:

-

Cyclocondensation : Reacting hydrazine with a 1,4-diketone to form the pyridazine core.

-

Chlorination : Introducing Cl at position 5 using PCl₅ or POCl₃.

-

Methoxylation : Displacing a leaving group at position 3 with NaOMe.

This route offers flexibility in substituent placement but requires stringent control over reaction conditions to avoid ring degradation.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are preferred for their efficiency and safety. Key parameters include:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Chloro-3-methoxypyridazine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol is commonly used for methoxylation.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridazinone derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-3-methoxypyridazine has been investigated for its potential as a pharmaceutical agent, particularly in the realm of neuropharmacology and antiemetic therapies.

Antiemetic Activity

Research indicates that derivatives of pyridazine compounds exhibit antagonistic activity against dopamine D2 and serotonin 5-HT3 receptors, suggesting their utility as broad antiemetic agents. For instance, modifications to the pyridazine structure have led to compounds that effectively inhibit these receptors, providing a pathway for developing new antiemetic drugs .

Antibacterial Properties

Studies have shown that certain pyridazine derivatives possess antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus. These findings highlight the potential for 5-Chloro-3-methoxypyridazine and its derivatives in developing new antibiotics .

Agrochemical Applications

The compound's properties also lend themselves to applications in agrochemicals, particularly as herbicides and fungicides. Its structural characteristics allow it to interact effectively with biological targets in plants and pests.

Herbicidal Activity

Pyridazine derivatives have been explored for their herbicidal properties. The introduction of specific substituents on the pyridazine ring can enhance selectivity and efficacy against various weed species, making them valuable in agricultural settings .

Synthesis and Derivatives

The synthesis of 5-Chloro-3-methoxypyridazine has been documented through various methods, often focusing on regioselectivity and yield optimization. For example, efficient synthetic routes have been developed that allow for large-scale production while maintaining high purity levels .

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Method A | 85 | High regioselectivity observed |

| Method B | 90 | Suitable for large-scale synthesis |

Case Studies

-

Case Study on Antiemetic Properties

- Researchers synthesized a series of pyridazine compounds, including 5-Chloro-3-methoxypyridazine, and evaluated their binding affinity to dopamine D2 receptors. The findings indicated a promising profile for antiemetic applications, with effective receptor antagonism leading to reduced nausea in preclinical models.

-

Case Study on Antibacterial Activity

- A study explored the antibacterial efficacy of several pyridazine derivatives against resistant bacterial strains. The results demonstrated that compounds closely related to 5-Chloro-3-methoxypyridazine exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methoxypyridazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

5-Chloro-6-phenylpyridazin-3(2H)-one derivatives ()

These compounds, synthesized via nucleophilic substitution (e.g., reaction with halides in acetone/K₂CO₃), share the pyridazine core but differ in substituent positions and functional groups:

- Substituents: Chloro at C5, phenyl at C6, and a ketone at C3 (pyridazinone).

- Reactivity: The ketone at C3 enhances electrophilicity, facilitating nucleophilic attacks at C2.

- Applications: Pyridazinones are common in medicinal chemistry due to their bioactivity, whereas 5-Chloro-3-methoxypyridazine’s methoxy group may prioritize synthetic utility over direct biological effects.

5-Chloro-4-[(1E/1Z)-2-methoxypent-1-enyl]-2-methylpyridazin-3(2H)-one ()

- Substituents : A methoxy-containing alkenyl chain at C4 and methyl at N2.

- Key Difference : The extended alkenyl group introduces steric hindrance and conformational flexibility, contrasting with 5-Chloro-3-methoxypyridazine’s simpler substituents.

- Reactivity : Methoxy groups in alkenyl chains can participate in cyclization or oxidation reactions, whereas isolated methoxy groups on the pyridazine ring may stabilize intermediates via resonance .

Pyridine Derivatives

5-Chloro-2-methoxypyridin-3-ol ()

5-Chloro-2-methoxypyridine-3-sulfonyl chloride ()

- Functional Group : Sulfonyl chloride (-SO₂Cl) at C3.

- Reactivity: The sulfonyl chloride is highly electrophilic, enabling nucleophilic substitution (e.g., forming sulfonamides).

Functional Group Influence

Biological Activity

5-Chloro-3-methoxypyridazine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article discusses its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

5-Chloro-3-methoxypyridazine (CHClNO) features a pyridazine ring substituted with chlorine and methoxy groups. The presence of these substituents can significantly influence its reactivity and biological interactions.

The biological activity of 5-Chloro-3-methoxypyridazine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorine atom may enhance lipophilicity, while the methoxy group can modulate binding affinity, affecting the compound's pharmacokinetics and pharmacodynamics.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of 5-Chloro-3-methoxypyridazine derivatives against cancer cell lines. For instance, compounds derived from this pyridazine exhibited significant inhibitory effects on mutant EGFR/BRAF pathways, with GI values ranging from 29 nM to 78 nM, indicating potent anticancer activity .

| Compound | GI (nM) | Activity Description |

|---|---|---|

| 3a | 35 | Inhibits EGFR |

| 3b | 74 | High selectivity for EGFR T790M |

| 3e | 68 | Most potent derivative |

Antimicrobial Activity

5-Chloro-3-methoxypyridazine has also demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibacterial agent .

Case Studies

- Anticancer Research : A study evaluated several derivatives of 5-Chloro-3-methoxypyridazine for their antiproliferative effects against various cancer cell lines. The results indicated that modifications in the chemical structure could enhance potency, with specific derivatives outperforming established drugs like erlotinib .

- Antimicrobial Studies : In another investigation, compounds based on the pyridazine structure were tested for their ability to combat resistant bacterial strains. The findings suggested that certain structural modifications led to improved antibacterial activity, making these compounds candidates for further development in antibiotic therapies .

Toxicity and Safety Profile

The safety profile of 5-Chloro-3-methoxypyridazine remains a crucial aspect of its evaluation as a therapeutic agent. Preliminary toxicity assessments indicate that while some derivatives exhibit significant biological activity, they also require careful evaluation for potential cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.